molecular formula C8H9FN2 B1459053 6-Fluoro-1,2,3,4-tetrahydroquinoxaline CAS No. 1378632-48-4

6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1459053
CAS No.: 1378632-48-4
M. Wt: 152.17 g/mol
InChI Key: VDTUEQGDUPSWKJ-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular weight of 166.2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of quinoxalines, including this compound, has been intensively studied due to their diverse biological activities . One method involves reacting 1,2,3,4-tetrahydroquinoxaline with corresponding sulfonyl chloride in the presence of TEA and DMAP in anhydrous DCM .


Molecular Structure Analysis

The IUPAC name for this compound is 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline . The InChI code is 1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 166.2 .

Scientific Research Applications

Synthesis and Chemistry

  • Enantiomerically Pure Substituted Hexahydro-1H-pyrazino[1,2-a]quinoxalines : A series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized, utilizing 1-fluoro-2-nitrobenzene and S-amino acids. This process involved the first use of intramolecular Mitsunobu cyclization for 1,2,3,4-tetrahydroquinoxalines (Samanta & Panda, 2010).

  • Solid Phase Synthesis of Substituted Quinoxalinones : The solid phase synthesis method was developed for 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones. This included the aromatic substitution of the resin-bound aryl fluoride with an α-amino ester (Lee, Murray, & Rivero, 1997).

  • Development of Improved Synthetic Routes : Research has focused on developing more efficient synthetic routes for quinoxaline-related compounds, particularly for pharmaceutical applications (Baek & Harris, 2005).

Biological and Pharmacological Research

  • Ocular Hypotensive Action in Rabbits : A study demonstrated the potential ocular hypotensive action of 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline in rabbits, emphasizing its physicochemical properties and pharmacological activity (Pamulapati & Schoenwald, 2011).

  • Mechanistic Study of a Novel Compound : A compound containing a 6-fluoro-2-methoxyquinoxalin-3-yl group showed promising results in apoptosis induction in cancer cells and inhibition of tumor growth in xenograft models (Lee et al., 2013).

Structural and Physical Studies

  • Crystal Engineering with Fluorine Substitutes : The impact of fluorine substitution in isoquinolines on crystal structures was analyzed, highlighting how these substitutions affect intermolecular interactions and packing features (Choudhury & Row, 2006).

Safety and Hazards

This compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTUEQGDUPSWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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